3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide
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Overview
Description
3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is a synthetic organic compound that features a bromothiophene moiety and a cyanothiolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Cyanothiolan Group: This step might involve the reaction of a suitable thiol with a cyanide source under basic conditions.
Amide Bond Formation: The final step could involve coupling the bromothiophene and cyanothiolan intermediates using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride (LAH).
Substitution: The bromine atom on the thiophene ring can be a site for nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LAH, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiophene rings are often explored as catalysts or catalyst precursors.
Materials Science: Bromothiophene derivatives are investigated for their electronic properties, making them candidates for organic semiconductors.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways involving thiophene-containing molecules.
Industry
Polymer Science: Used in the synthesis of conductive polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety could facilitate binding through π-π interactions or halogen bonding, while the cyanothiolan group might engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromothiophen-2-YL)propanamide: Lacks the cyanothiolan group, potentially altering its reactivity and applications.
N-(3-cyanothiolan-3-YL)propanamide: Lacks the bromothiophene moiety, which might affect its electronic properties.
Uniqueness
3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide’s unique combination of bromothiophene and cyanothiolan groups could confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS2/c13-9-5-10(18-6-9)1-2-11(16)15-12(7-14)3-4-17-8-12/h5-6H,1-4,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXXKCNIZBABJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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